molecular formula C9H12Cl2N2OS B1442709 (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride CAS No. 886506-06-5

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Cat. No.: B1442709
CAS No.: 886506-06-5
M. Wt: 267.17 g/mol
InChI Key: ITYBZKOKWBLNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is characterized by the presence of both a furan ring and a thiazole ring, which contribute to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-furylmethylamine with 1,3-thiazol-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or thiazole rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine, which can be further utilized in different applications.

Scientific Research Applications

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine
  • (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine monohydrochloride
  • (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine trihydrochloride

Uniqueness

What sets (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride apart from similar compounds is its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

1-(furan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h1-5,10H,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYBZKOKWBLNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Reactant of Route 6
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.